N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine
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Overview
Description
N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine: is a chemical compound with the molecular formula C8H8F5N3 and a molecular weight of 241.16 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the nitrogen atom and a perfluoroethyl group at the 5-position, along with two amino groups at the 2 and 3 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine typically involves the reaction of 5-(perfluoroethyl)pyridine-2,3-diamine with methylating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyridine ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Chemistry: N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds .
Biology: In biological research, this compound may be used to study the effects of fluorinated groups on biological activity and molecular interactions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The presence of the perfluoroethyl group may influence its binding affinity and selectivity towards certain enzymes or receptors . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine
- 5-(Perfluoromethyl)pyridine-2,3-diamine
- N2-Methyl-5-(pentafluoroethyl)pyridine-2,3-diamine
Comparison: N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
2-N-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine-2,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F5N3/c1-15-6-5(14)2-4(3-16-6)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKKQVIUWADLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(C(F)(F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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